2,4-Diethyl-5-nitrobenzene-1,3-dicarboxylate 2,4-Diethyl-5-nitrobenzene-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20673786
InChI: InChI=1S/C12H13NO6/c1-3-6-8(11(14)15)5-9(13(18)19)7(4-2)10(6)12(16)17/h5H,3-4H2,1-2H3,(H,14,15)(H,16,17)/p-2
SMILES:
Molecular Formula: C12H11NO6-2
Molecular Weight: 265.22 g/mol

2,4-Diethyl-5-nitrobenzene-1,3-dicarboxylate

CAS No.:

Cat. No.: VC20673786

Molecular Formula: C12H11NO6-2

Molecular Weight: 265.22 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diethyl-5-nitrobenzene-1,3-dicarboxylate -

Specification

Molecular Formula C12H11NO6-2
Molecular Weight 265.22 g/mol
IUPAC Name 2,4-diethyl-5-nitrobenzene-1,3-dicarboxylate
Standard InChI InChI=1S/C12H13NO6/c1-3-6-8(11(14)15)5-9(13(18)19)7(4-2)10(6)12(16)17/h5H,3-4H2,1-2H3,(H,14,15)(H,16,17)/p-2
Standard InChI Key GNVYKJDCQDJGBE-UHFFFAOYSA-L
Canonical SMILES CCC1=C(C(=C(C=C1C(=O)[O-])[N+](=O)[O-])CC)C(=O)[O-]

Introduction

Chemical Identity and Nomenclature

2,4-Diethyl-5-nitrobenzene-1,3-dicarboxylate (CAS: 10560-13-1) is systematically named as the diethyl ester of 5-nitroisophthalic acid. Its molecular formula is C12H13NO6\text{C}_{12}\text{H}_{13}\text{NO}_{6}, with a molecular weight of 267.23 g/mol . The compound features a benzene ring substituted with two ethoxycarbonyl groups at the 1- and 3-positions and a nitro group at the 5-position (Figure 1). Synonymous designations include 5-nitro-1,3-benzenedicarboxylic acid diethyl ester and 5-nitro-isophthalic acid diethyl ester, reflecting its structural relationship to isophthalic acid derivatives .

Physicochemical Properties

The compound exhibits distinct physical characteristics critical for its handling and application. Experimental data report a melting point of 85–86°C when crystallized from ethanol, while its boiling point is computationally estimated at 384.4±22.0°C . The density, predicted to be 1.272±0.06 g/cm³, aligns with trends observed in nitro-substituted aromatic esters. These properties are summarized in Table 1.

Table 1: Physicochemical properties of 2,4-diethyl-5-nitrobenzene-1,3-dicarboxylate

PropertyValue
Molecular formulaC12H13NO6\text{C}_{12}\text{H}_{13}\text{NO}_{6}
Molecular weight267.23 g/mol
Melting point85–86°C (in ethanol)
Boiling point384.4±22.0°C (predicted)
Density1.272±0.06 g/cm³ (predicted)

Structural Characteristics

The molecular structure of 2,4-diethyl-5-nitrobenzene-1,3-dicarboxylate derives from isophthalic acid, where the carboxyl groups at positions 1 and 3 are esterified with ethanol, and position 5 is substituted with a nitro group. The nitro group’s electron-withdrawing nature influences the compound’s electronic distribution, potentially enhancing its reactivity in electrophilic substitution reactions. Steric effects from the ethoxycarbonyl groups may restrict rotational freedom, contributing to conformational rigidity in the solid state .

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